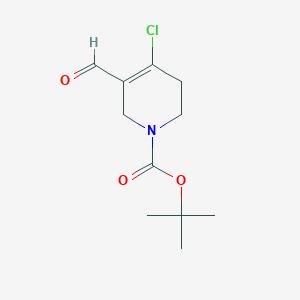

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine

Descripción general

Descripción

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (1-Boc-4-Cl-5-F-3,6-DHP) is a substituted pyridine molecule that has been used in a wide range of scientific research applications. It is a versatile molecule that can be used as a starting material in organic synthesis, as a catalyst in organic reactions, and as a reagent in enzymatic reactions. The molecule has also been used in the synthesis of pharmaceuticals, pesticides, and other compounds.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine plays a critical role in the synthesis of various heterocyclic compounds. For instance, Yakovenko et al. (2019) described a method for synthesizing 5-oxopyrazolo[4,3-b]pyridine-6-carboxylic acids and their nitriles using N-Boc-protected 5-formyl-1H-pyrazol-4-amines (Yakovenko et al., 2019).

Formation of Pyrazolo[4,3-b]pyridine Derivatives

In a 2020 study, Yakovenko et al. demonstrated the use of 1-alkyl-N-Boc-5-formylpyrazol-4-amines, reacting them with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides. This synthesis pathway highlights the versatility of the compound in creating complex heterocyclic structures (Yakovenko et al., 2020).

Photocycloaddition Applications

Albrecht et al. (2008) explored the preparation and [2+2]-photocycloaddition of 5,6-dihydro-1H-pyridin-2-ones, including the use of N-Boc-protected compounds. This work shows the compound's relevance in photocycloaddition reactions, a crucial aspect of organic synthesis (Albrecht et al., 2008).

Amidomethylation Studies

Papaioannou et al. (2020) conducted research on the regioselective amidomethylation of 4-chloro-3-fluoropyridine, which is closely related to this compound. This research offers insight into the modification of such compounds to produce novel pyridine derivatives (Papaioannou et al., 2020).

Spectroscopic Properties Analysis

The spectroscopic properties of related compounds, such as 4-(Boc-amino) pyridine, have been computationally studied by Vural (2015), providing valuable information on the molecular structure and properties of similar compounds (Vural, 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

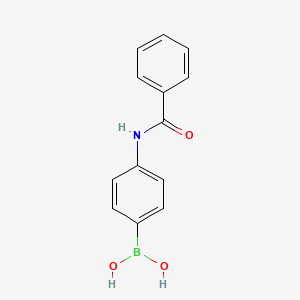

The primary target of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is alkyl boronic esters . These are highly valuable building blocks in organic synthesis .

Mode of Action

This compound operates through a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The affected pathway is the hydromethylation sequence , which is applied to methoxy protected compounds . This sequence is a valuable but previously unknown transformation .

Result of Action

The result of the action of this compound is the formal anti-Markovnikov alkene hydromethylation . This has been applied to methoxy protected compounds such as (−)-Δ8-THC and cholesterol .

Action Environment

The action environment of this compound is typically in the context of organic synthesis . .

Propiedades

IUPAC Name |

tert-butyl 4-chloro-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJZRPYVBQGUNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C(C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474321 | |

| Record name | 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885275-20-7 | |

| Record name | 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

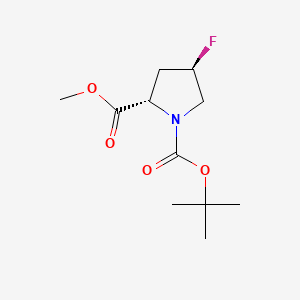

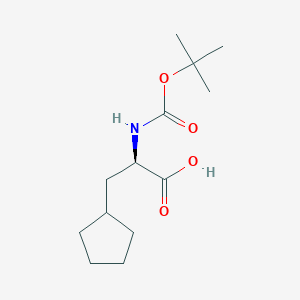

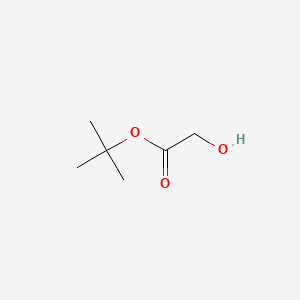

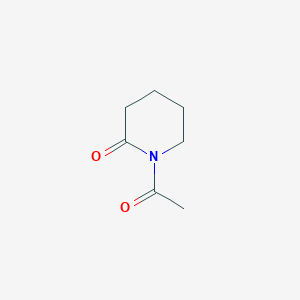

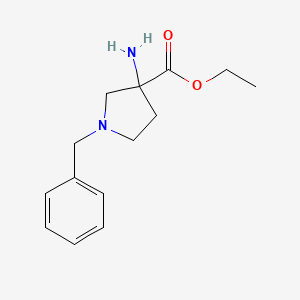

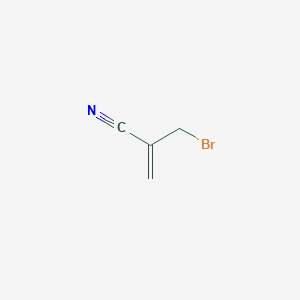

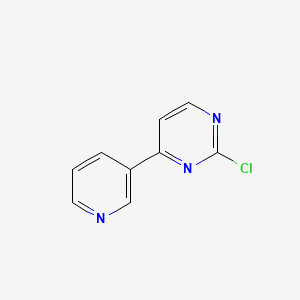

Synthesis routes and methods I

Procedure details

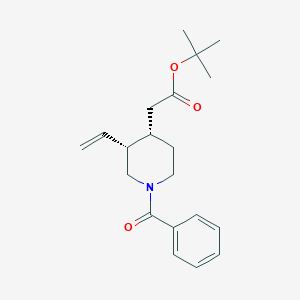

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1279715.png)

![Bicyclo[2.2.1]heptanemethanol](/img/structure/B1279721.png)

![4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1279732.png)